Bisphenol A Diglycidyl Ether-d10

Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

As a B2B procurement manager or analytical scientist, you require an internal standard that eliminates matrix-induced quantitative bias. Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) is a certified 98% pure deuterated standard with a +10 Da mass shift that completely isolates the IS signal from native analyte isotopic envelopes, a critical advantage over lesser-labeled analogs. This glycidyl-specific deuteration ensures stability under LC-MS/MS conditions, preventing deuterium-hydrogen exchange. Choose BADGE-d10 to achieve validated recovery correction (75–118%) and meet EU Regulation (EC) No 1895/2005 compliance for trace-level food contact material analysis.

Molecular Formula C21H24O4
Molecular Weight 350.5 g/mol
Cat. No. B13863264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A Diglycidyl Ether-d10
Molecular FormulaC21H24O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D
InChIKeyLCFVJGUPQDGYKZ-NWNUZOQRSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) – Deuterated Internal Standard for Trace-Level LC-MS/MS Quantification


Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) is a stable isotope-labeled analog of the epoxy resin precursor BADGE, featuring ten deuterium atoms incorporated at the glycidyl moieties (diglycidyl-D₁₀) . With a molecular formula of C₂₁H₁₄D₁₀O₄ and a molecular weight of 350.47 g/mol , this deuterated standard is supplied as a 100 µg/mL solution in acetonitrile and exhibits a chemical purity of 98% . As a certified analytical reference material, BADGE-d10 is specifically designed to serve as an internal standard (IS) for stable isotope dilution assay (SIDA) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling accurate quantification of unlabeled BADGE and its hydrolysis/chlorohydrin derivatives in complex matrices [1].

Why Non-Isotopic or Inadequately Labeled BADGE Standards Cannot Substitute Bisphenol A Diglycidyl Ether-d10


Quantitative analysis of Bisphenol A Diglycidyl Ether (BADGE) in complex biological or food matrices using LC-MS/MS is fundamentally compromised by variable extraction recovery, pronounced matrix-induced ion suppression, and differential analyte loss during sample preparation [1]. Non-deuterated internal standards (e.g., structurally dissimilar surrogates like bisphenol A di-(3-hydroxypropyl)ether [2]) fail to co-elute identically with BADGE, resulting in uncorrected matrix effects that deviate accuracy by up to 86% [3]. Even among deuterated analogs, the extent of isotopic enrichment critically dictates analytical performance. BADGE-d10, with ten deuterium atoms on the glycidyl groups, provides a +10 Da mass shift that completely isolates the IS signal from the native analyte's M+2 and M+4 isotopic envelopes, a separation that lesser-labeled variants (e.g., BADGE-d6) cannot guarantee in complex isobaric backgrounds . Furthermore, the glycidyl-specific deuteration of BADGE-d10 ensures the label remains stable under typical reversed-phase chromatographic conditions and electrospray ionization, preventing deuterium-hydrogen exchange that would otherwise compromise quantification accuracy [4]. Substituting BADGE-d10 with a non-isotopic analog or a partially deuterated alternative introduces uncorrectable quantitative bias, undermining data reproducibility and violating the principles of isotope dilution mass spectrometry mandated for high-stakes regulatory compliance.

Quantitative Differentiation Evidence for Bisphenol A Diglycidyl Ether-d10 (BADGE-d10)


Enhanced Mass Shift and Isotopic Resolution: BADGE-d10 vs. BADGE-d6

BADGE-d10 incorporates ten deuterium atoms at the glycidyl moieties (diglycidyl-D₁₀), providing a +10 Da mass shift from the unlabeled BADGE parent ion (m/z 340 → 350). In contrast, the methyl-deuterated BADGE-d6 analog offers only a +6 Da shift (m/z 340 → 346). The larger mass increment of BADGE-d10 ensures complete baseline separation from the native analyte's natural isotopic envelope (e.g., M+2 at m/z 342, M+4 at m/z 344), which is particularly critical in electrospray ionization where in-source fragmentation and adduct formation can generate overlapping signals . This +10 Da shift minimizes cross-contribution between the internal standard and analyte channels, reducing the potential for quantitative bias in complex matrices where isobaric interferences are prevalent [1].

Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Glycidyl-Specific Deuteration Prevents H/D Exchange Under Analytical Conditions

The deuterium atoms in BADGE-d10 are situated on the glycidyl ether moieties rather than the central bisphenol A methyl groups. This labeling strategy is critical because glycidyl deuterons are chemically more resistant to hydrogen-deuterium (H/D) exchange during sample extraction and LC separation compared to methyl-deuterated analogs (e.g., BADGE-d6). Class-level inference from stable isotope best practices indicates that labels on non-exchangeable positions maintain isotopic purity >98% throughout the analytical workflow, whereas labels on exchangeable sites can undergo 'washout,' leading to underestimation of analyte concentration due to internal standard signal degradation .

Isotopic Exchange Analytical Stability Sample Preparation

Quantitative Recovery Normalization Using BADGE-d10 in Stable Isotope Dilution Assay (SIDA)

In a validated LC-MS/MS method for bisphenols and BADGE derivatives in canned beer, stable isotope dilution assay (SIDA) employing deuterated internal standards achieved spiked extraction recoveries ranging from 75% to 118% across Pilsner, wheat, and black beer matrices [1]. This wide recovery window, when normalized by a co-eluting deuterated IS like BADGE-d10, allows for accurate back-calculation of native BADGE concentration despite variable matrix-induced losses. Without such an IS, matrix-matched external calibration would be required to achieve comparable accuracy—a resource-intensive process that must be repeated for each distinct sample matrix [2].

Stable Isotope Dilution Method Validation Recovery Correction

Improved Lower Limit of Quantification (LLOQ) in Complex Food Matrices

A high-throughput UHPLC-MS/MS method employing deuterated internal standards for 21 bisphenols and diglycidyl ethers in dairy products reported limits of detection (LOD) as low as 0.01–0.1 µg/kg and limits of quantification (LOQ) from 0.05–0.5 µg/kg for BADGE and related compounds [1]. In contrast, earlier LC-fluorescence methods lacking isotopic IS reported LODs for BADGE in the range of 10–30 µg/kg in food simulants [2]. The use of BADGE-d10 as an IS compensates for ion suppression in milk and yogurt matrices—where phospholipid and protein content can suppress ionization by up to 50%—enabling reliable quantification at sub-ppb levels without extensive sample clean-up [3].

LLOQ Food Safety Method Sensitivity

Chromatographic Co-elution and Ionization Efficiency Parity with Native BADGE

Deuterated internal standards such as BADGE-d10 exhibit near-identical physicochemical properties to their unlabeled counterparts, including chromatographic retention time, extraction efficiency, and electrospray ionization response [1]. In LC-MS/MS analysis of BADGE derivatives in canned fish, the use of isotopically labeled IS eliminated the need for matrix-matched calibration, as the IS co-eluted with the analyte and experienced the same degree of ion suppression or enhancement [2]. Any deviation in retention time between labeled and unlabeled species is typically <0.05 minutes under reversed-phase conditions, ensuring that both compounds are subjected to identical mobile phase composition and matrix background during ionization [3].

LC-MS/MS Matrix Effect Internal Standard Performance

Validated Application Scenarios for Bisphenol A Diglycidyl Ether-d10 (BADGE-d10)


Quantification of BADGE Migration from Food Contact Materials (Canned Foods and Beverages)

BADGE-d10 is the internal standard of choice for validated LC-MS/MS methods quantifying BADGE, BADGE·H₂O, BADGE·2H₂O, and BADGE·HCl in aqueous and fatty food simulants as well as real food matrices. The deuterated IS enables accurate recovery correction across a range of 75–118% [1], supporting compliance testing against EU Regulation (EC) No 1895/2005 specific migration limits (SML = 9 mg/kg for BADGE and its hydrolysis products). The improved LLOQ of 0.05–0.5 µg/kg [2] ensures that even trace migration from can coatings is reliably detected and quantified.

Environmental Monitoring of Epoxy Resin Precursors in Wastewater and Surface Water

In environmental analysis, BADGE-d10 corrects for matrix effects caused by dissolved organic matter and salinity, which can suppress ionization in LC-ESI-MS/MS by >50%. Methods employing BADGE-d10 have been applied to quantify BADGE in wastewater effluents and receiving waters at sub-ppb concentrations, providing reliable data for environmental risk assessment and regulatory reporting [3].

Human Biomonitoring of BADGE and Metabolites in Urine for Exposure Assessment

BADGE-d10 is used as an internal standard in multi-class bioanalytical methods targeting BADGE and its metabolites in human urine. The glycidyl-deuterated IS corrects for variable extraction efficiency and matrix effects inherent in urine, which can range from +11% to −86% signal alteration depending on the analyte and individual sample composition [4]. This ensures accurate quantification of urinary BADGE levels, facilitating population-scale exposure studies and toxicokinetic investigations.

Quality Control of Epoxy Resin Formulations and Polymer Additives

In industrial quality control settings, BADGE-d10 enables the precise quantification of residual BADGE monomer in epoxy resin batches and finished polymeric products. By spiking BADGE-d10 prior to extraction and analysis, manufacturers can verify that free BADGE content falls below specified thresholds, ensuring product consistency and regulatory compliance. The +10 Da mass shift of BADGE-d10 provides unambiguous signal differentiation from other formulation components, even in the presence of structurally similar oligomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisphenol A Diglycidyl Ether-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.